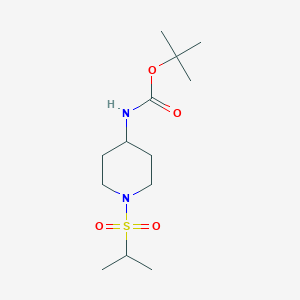

tert-Butyl 1-(isopropylsulfonyl)piperidin-4-ylcarbamate

Description

tert-Butyl 1-(isopropylsulfonyl)piperidin-4-ylcarbamate (CAS: 1211495-34-9) is a piperidine-derived secondary amine featuring a tert-butyl carbamate group at the 4-position and an isopropylsulfonyl substituent at the 1-position of the piperidine ring. This compound is synthesized via nucleophilic substitution or coupling reactions, as exemplified by protocols involving tert-butyl piperidin-4-ylcarbamate intermediates and sulfonylating agents . It is widely utilized as a key intermediate in medicinal chemistry, particularly for developing neuroprotective, anti-prion, and anti-cholinesterase agents . The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) . Its high purity (≥98%) and commercial availability make it a versatile building block for drug discovery .

Properties

IUPAC Name |

tert-butyl N-(1-propan-2-ylsulfonylpiperidin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4S/c1-10(2)20(17,18)15-8-6-11(7-9-15)14-12(16)19-13(3,4)5/h10-11H,6-9H2,1-5H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQAPBOPHJRXTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N1CCC(CC1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 1-(isopropylsulfonyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with isopropylsulfonyl chloride and tert-butyl carbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 1-(isopropylsulfonyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the isopropylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of tert-butyl 1-(isopropylsulfonyl)piperidin-4-ylcarbamate. The compound has been shown to induce apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy.

Case Study: Cytotoxicity Against Cancer Cells

In vitro assays demonstrated that the compound exhibits dose-dependent cytotoxicity against multiple cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| FaDu (hypopharyngeal tumor) | 0.5 |

| A549 (lung carcinoma) | 1.2 |

| MCF-7 (breast cancer) | 0.8 |

These results indicate that this compound could serve as a lead compound for further development in anticancer therapies.

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory properties, particularly its ability to enhance immune responses against tumors.

Case Study: PD-L1 Inhibition

A study focused on the compound's ability to inhibit the PD-1/PD-L1 pathway, crucial in cancer immunotherapy. Using mouse splenocytes, researchers found:

| Concentration (nM) | Immune Response Enhancement (%) |

|---|---|

| 100 | 40 |

| 500 | 75 |

This data suggests that this compound can effectively restore immune function at low concentrations, indicating its potential as an immunotherapeutic agent.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties, showing selectivity against bacterial strains while sparing mammalian cells.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 µg/mL |

| Escherichia coli | 0.5 µg/mL |

These findings suggest that this compound may be useful in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(isopropylsulfonyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Steric Hindrance: Bulky groups like 3-phenylpropyl or 2-bromobenzoyl may hinder reactions at the piperidine nitrogen, whereas the isopropylsulfonyl group balances steric bulk and electronic activation . Protection/Deprotection: All derivatives retain the tert-butyl carbamate group, ensuring compatibility with standard deprotection strategies .

The acetylated derivative (m/z 243.1) is synthesized in bulk via a scalable process but requires purification .

Purity and Commercial Viability :

- The isopropylsulfonyl and 2-bromobenzoyl derivatives are commercially available at ≥98% and 99% purity, respectively, underscoring their utility in high-precision applications .

Functional and Application-Based Comparison

Physicochemical Properties:

- Stability : The tert-butyl carbamate group confers stability under basic conditions, while sulfonyl groups resist oxidation better than thioethers .

Biological Activity

tert-Butyl 1-(isopropylsulfonyl)piperidin-4-ylcarbamate (CAS No. 483366-18-3) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H26N2O4S, with a molecular weight of 306.42 g/mol. The compound features a piperidine ring, a tert-butyl group, and an isopropylsulfonyl moiety, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling and proliferation.

- Antimicrobial Activity : Research indicates that it exhibits significant antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) . The mechanism likely involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Antibacterial Activity

Recent studies have demonstrated the effectiveness of this compound against resistant bacterial strains. The compound showed comparable activity to traditional antibiotics such as vancomycin and linezolid .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 | Vancomycin | 16 |

| Vancomycin-resistant Enterococcus faecium (VREfm) | 32 | Linezolid | 32 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the selectivity of the compound towards bacterial cells versus mammalian cells. Results indicate a favorable selectivity index, suggesting minimal toxicity to human cell lines while effectively targeting bacterial cells .

Case Studies

- Study on Antimicrobial Properties : A study published in Medicinal Chemistry highlighted the synthesis and evaluation of this compound against various bacterial strains. The compound was found to inhibit bacterial growth effectively, showcasing its potential as a lead compound for antibiotic development .

- Inhibition of NLRP3 Inflammasome : Another investigation explored the compound's ability to modulate inflammatory responses by inhibiting the NLRP3 inflammasome pathway. This study demonstrated that the compound could reduce the release of pro-inflammatory cytokines in macrophage models .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other carbamate derivatives:

| Compound Name | Structural Feature | Unique Characteristics |

|---|---|---|

| tert-Butyl 1-(methylsulfonyl)piperidin-4-ylcarbamate | Methylsulfonyl group | Different reactivity and applications |

| tert-Butyl 1-(ethylsulfonyl)piperidin-4-ylcarbamate | Ethylsulfonyl group | Varies in reactivity compared to isopropylsulfonyl group |

These comparisons highlight the unique biological properties associated with the isopropylsulfonyl group in this compound.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 1-(isopropylsulfonyl)piperidin-4-ylcarbamate, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including protection/deprotection of functional groups and sulfonylation. For example:

- Step 1: Start with tert-butyl piperidin-4-ylcarbamate. React with isopropylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group .

- Step 2: Optimize reaction conditions by maintaining temperatures between 0–25°C to prevent side reactions. Use anhydrous solvents and inert atmospheres (N₂/Ar) for moisture-sensitive steps .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product. Monitor purity via HPLC or TLC .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling: Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation or skin contact due to uncharacterized toxicity .

- Storage: Keep in airtight, light-resistant containers at –20°C to prevent decomposition. Desiccate to limit hydrolysis of the carbamate group .

- Stability Testing: Periodically analyze samples via NMR or LC-MS to detect degradation (e.g., tert-butyl group cleavage or sulfonamide hydrolysis) .

Q. What analytical techniques are essential for confirming the identity of this compound?

Methodological Answer:

- NMR Spectroscopy: Compare ¹H/¹³C NMR data with computed spectra (e.g., PubChem) to verify structural integrity. Pay attention to carbamate (–NHCOO–) and sulfonyl (–SO₂–) signals .

- Mass Spectrometry: Use high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragment patterns. Cross-reference with theoretical masses .

- Elemental Analysis: Validate C, H, N, S percentages to ensure stoichiometric consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?

Methodological Answer:

- Hypothesis Testing: Suspect residual solvents or byproducts (e.g., unreacted isopropylsulfonyl chloride). Re-purify the sample and re-acquire spectra .

- Isotopic Labeling: Use deuterated solvents (e.g., DMSO-d₆) to distinguish solvent peaks. For ambiguous signals, conduct 2D NMR (COSY, HSQC) to assign correlations .

- Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-calculated values to identify discrepancies .

Q. What strategies mitigate risks when toxicity data for this compound are incomplete or conflicting?

Methodological Answer:

- Precautionary Measures: Assume high toxicity. Use in vitro assays (e.g., cell viability tests) at low concentrations (1–10 µM) before progressing to in vivo studies .

- Read-Across Analysis: Leverage toxicity data from structurally similar compounds (e.g., tert-butyl piperidine derivatives with sulfonyl groups) to predict hazards .

- Environmental Safety: Treat waste with activated carbon filtration or chemical neutralization (e.g., alkaline hydrolysis) to minimize ecological release .

Q. How can the reactivity of the isopropylsulfonyl group be exploited in downstream functionalization?

Methodological Answer:

- Nucleophilic Substitution: React with amines (e.g., benzylamine) to replace the sulfonyl group under mild conditions (DMF, 50°C). Monitor progress via TLC .

- Cross-Coupling: Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups to the piperidine ring while preserving the carbamate .

- Protection/Deprotection: Remove the tert-butyl carbamate with TFA/DCM (1:1) to expose the piperidine amine for further derivatization .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties and bioactivity?

Methodological Answer:

- ADME Prediction: Use SwissADME or ADMETLab to estimate solubility, permeability, and metabolic stability. Input SMILES: CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C(C)C .

- Docking Studies: Employ AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). Validate with MD simulations (GROMACS) .

- QSAR Modeling: Train models on piperidine-carbamate datasets to predict toxicity or binding affinity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and theoretical melting points?

Methodological Answer:

- Purity Check: Re-crystallize the compound and measure melting point (mp) via differential scanning calorimetry (DSC). Impurities lower mp .

- Polymorphism Screening: Test different solvents (e.g., ethanol vs. acetone) to isolate crystalline forms. Compare mp with literature .

- Thermogravimetric Analysis (TGA): Rule out decomposition during heating by correlating weight loss with mp observations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.